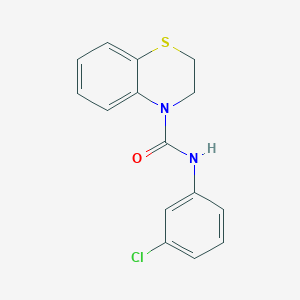

N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide is a chemical compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a chlorophenyl group attached to a dihydrobenzothiazine ring, which is further substituted with a carboxamide group. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with 2-aminothiophenol in the presence of a suitable catalyst to form the benzothiazine ring. This intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The synthesis of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide involves multi-step protocols focused on constructing the benzothiazine core and introducing substituents. Below are the principal reaction pathways derived from analogous benzothiazine derivatives:

Ring Formation via Cyclization

The 1,4-benzothiazine scaffold is typically synthesized through intramolecular cyclization. For example:

-

Gold(I)-catalyzed cycloisomerization : A gold(I) catalyst promotes 6-exo-dig cyclization of N-(2-alkynyl)aryl benzamides to yield 4H-benzo[d] oxazines, a method adaptable for benzothiazine derivatives .

-

Copper-mediated N-aryl amination : Substituted 2-(2-bromo-phenyl)acetamides undergo intramolecular amination with Cu catalysts to form the thiazine ring .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | AuCl(PPh₃), CH₂Cl₂, 30°C | 55–76% | |

| Amination | CuI, K₂CO₃, DMF, 80°C | 60–85% |

Carboxamide Functionalization

The carboxamide group is introduced via coupling reactions:

-

Amide bond formation : Reacting 2,3-dihydro-1,4-benzothiazine-4-carboxylic acid with 3-chloroaniline using coupling agents like DCC/DMAP .

-

Microwave-assisted synthesis : A solvent-free, one-pot method combines benzaldehyde, N-aryldithiocarbamic acid, and oxathiolanone intermediates under microwave irradiation .

Key Data :

Hydrolysis of Carboxamide

The carboxamide group can be hydrolyzed to the corresponding

Aplicaciones Científicas De Investigación

Antidepressant Activity

Recent studies have investigated the potential antidepressant properties of benzothiazine derivatives. A series of compounds related to N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide have been synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes are critical in the metabolism of neurotransmitters such as serotonin and acetylcholine, which are implicated in mood regulation.

Case Study : In a study focusing on multi-target-directed ligands (MTDLs), several derivatives exhibited significant inhibitory activity against MAO-B and butyrylcholinesterase (BuChE). Among these, specific compounds demonstrated reduced immobility time in the forced swim test, a common behavioral assay for antidepressant efficacy, indicating potential as novel antidepressants .

Antibacterial Properties

Benzothiazine derivatives are recognized for their antibacterial activities. The structural features of this compound contribute to its effectiveness against various bacterial strains.

Research Findings : A study synthesized 1,4-benzothiazine-based bisamide derivatives that showed promising antibacterial activity by targeting bacterial peptide deformylase. The derivatives were tested against several strains, revealing effective minimum inhibitory concentrations (MICs) that suggest their potential as therapeutic agents in treating bacterial infections .

Anticancer Potential

The anticancer properties of benzothiazine derivatives have been explored extensively. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Evidence : Research has shown that certain benzothiazine derivatives exhibit significant cytotoxicity against human cancer cell lines. For instance, compounds derived from 1,4-benzothiazines have been reported to inhibit cancer cell proliferation effectively and induce apoptosis .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase is a crucial mechanism for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds like this compound have shown potential in this area.

Study Insights : In vitro assays revealed that certain benzothiazole and benzothiazine derivatives possess strong acetylcholinesterase inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than those of standard inhibitors, suggesting their potential utility in treating cognitive decline associated with Alzheimer's disease .

Anti-inflammatory Effects

Benzothiazine derivatives have also been studied for their anti-inflammatory properties. The modulation of inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Experimental Results : Several studies have indicated that benzothiazine compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests that this compound may serve as a lead compound for developing anti-inflammatory therapies .

Mecanismo De Acción

The mechanism of action of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide can be compared with other benzothiazine derivatives:

Similar Compounds: N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, and other chlorophenyl-substituted benzothiazines.

Uniqueness: The presence of the 3-chlorophenyl group and the specific substitution pattern on the benzothiazine ring confer unique chemical and biological properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Actividad Biológica

N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields such as antibacterial and anticancer therapies.

Synthesis of the Compound

The synthesis of this compound generally involves several steps:

- Starting Materials : The synthesis begins with 2-amino-4-chlorophenol and other reagents such as bromoalkanes.

- Reactions : Key reactions include ring closure and amide formation, often facilitated by solvents like DMF or chloroform under controlled temperature conditions.

- Purification : The crude product is purified through recrystallization or chromatography to obtain the final compound in high purity.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of benzothiazine derivatives. For instance:

- Targeting Bacterial Enzymes : Compounds similar to this compound have shown effectiveness against bacterial peptide deformylase (PDF), which is essential for bacterial protein synthesis. Inhibiting this enzyme can lead to bacterial growth inhibition .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | Antibacterial | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

- Cell Line Studies : Research involving different cancer cell lines has demonstrated significant cytotoxicity, with IC50 values indicating effective concentration levels for inhibiting cell growth .

| Cell Line | IC50 (μM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

Case Studies and Research Findings

- Study on Benzothiazine Derivatives : A comprehensive study evaluated various derivatives of benzothiazines for their biological activities, revealing that structural modifications significantly impact their efficacy against bacteria and cancer cells .

- Mechanistic Insights : Another investigation into the mechanism of action found that certain benzothiazine derivatives could inhibit superoxide anion production in neutrophils, suggesting potential anti-inflammatory effects alongside antibacterial properties .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-4-3-5-12(10-11)17-15(19)18-8-9-20-14-7-2-1-6-13(14)18/h1-7,10H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBGSQBWLWNTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.